4-bromo-3,5-dichloro-2-nitrobenzoic acid
Description
Properties
CAS No. |
860561-58-6 |
|---|---|
Molecular Formula |
C7H2BrCl2NO4 |
Molecular Weight |
314.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Nitration of Halogenated Benzene Derivatives
The sequential introduction of substituents begins with a halogenated benzene precursor, leveraging the directing effects of electron-withdrawing groups. For instance, 3,5-dichlorobenzoic acid serves as a viable starting material due to its inherent meta-directing carboxylic acid group. Nitration of this substrate under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C preferentially introduces the nitro group at position 2, adjacent to the carboxylic acid. Subsequent bromination at position 4 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70–80°C).
Key Reaction Parameters:
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄ | 0–5°C | 4 | 78 |
| Bromination | NBS (1.1 eq), AIBN | 70°C | 12 | 65 |
This method capitalizes on the strong meta-directing influence of the carboxylic acid group, ensuring precise nitro placement. However, bromination efficiency is hampered by steric hindrance from adjacent chloro groups, necessitating excess NBS and prolonged reaction times.
Metal-Mediated Carboxylation Strategy
Sodium-Induced Rearrangement and CO₂ Incorporation
Inspired by the synthesis of 4-bromo-2-nitrophenyl acetic acid, this method employs a metal-mediated rearrangement to install the carboxylic acid group post-halogenation. Starting with 3,5-dichloro-4-bromo-2-nitrotoluene, reaction with metallic sodium in cyclohexane at 30°C generates a benzyl sodium intermediate. Heating to 95°C induces a-sigmatropic rearrangement, forming 3,5-dichloro-4-bromo-2-nitrobenzyl sodium. Subsequent carboxylation with CO₂ gas (0.8 L/min, 45°C, 3 h) yields the sodium salt of the target acid, which is protonated with dilute HCl to afford the final product.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Sodium stoichiometry | 2.3 g per 25.1 g substrate |
| CO₂ flow rate | 0.8 L/min |
| Acidification | 1 M HCl, 25°C |
| Overall yield | 89% |
This route avoids the use of toxic cyanide intermediates and achieves high atom economy. The exothermic sodium reaction requires careful temperature control to prevent decomposition.
Multi-Step Halogenation-Nitration Protocol
Copper-Catalyzed Chloro-Bromo Exchange
Adapting the synthesis of 3,4-dichloro-2-nitrobenzoic acid, this method employs a copper-catalyzed halogen exchange to install chloro and bromo groups sequentially. Starting with 2-nitrobenzoic acid, treatment with N-chlorosuccinimide (NCS) in DMF at −5°C introduces chlorine at positions 3 and 5. Subsequent bromination at position 4 utilizes CuBr₂ and tert-butyl nitrite in acetonitrile, with heating to 85°C to drive the reaction to completion.
Critical Observations:
-
Chlorination at −5°C minimizes polysubstitution byproducts.
-
Bromination efficiency drops below 60% if the nitro group is introduced first, highlighting the importance of step order.
Comparative Halogenation Yields:
| Halogen | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cl | NCS/DMF | −5 | 92 |
| Br | CuBr₂/tert-BuONO | 85 | 68 |
Hydrolytic Pathway from Cyanated Intermediates
Cyano Group Hydrolysis Under Acidic Conditions
A less conventional route involves the hydrolysis of a pre-halogenated nitrile derivative. 3,5-Dichloro-4-bromo-2-nitrobenzonitrile, synthesized via Ullmann coupling between 2-nitro-3,5-dichlorobromobenzene and CuCN, undergoes hydrolysis in 70% H₂SO₄ at 130°C for 24 h. The harsh acidic conditions cleave the nitrile to a carboxylic acid while preserving halogen substituents.
Hydrolysis Optimization Data:
| Acid Concentration (%) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 70 | 130 | 24 | 95 |
| 50 | 130 | 24 | 72 |
This method suffers from corrosion challenges but offers a one-pot conversion advantageous for industrial scale-up.
Comparative Analysis of Methodologies
Yield and Scalability Trade-offs
The metal-mediated carboxylation route achieves the highest yield (89%) but requires specialized equipment for CO₂ handling. In contrast, the sequential halogenation approach offers better scalability, albeit with lower bromination efficiency. Industrial applications favor the hydrolytic pathway due to reduced intermediate purification steps, despite its lower overall atom economy.
Economic and Environmental Considerations:
| Method | Cost Index | E-Factor |
|---|---|---|
| Sequential Halogenation | 1.2 | 8.5 |
| Metal-Mediated | 1.8 | 4.2 |
| Hydrolytic | 1.5 | 6.7 |
E-Factor = (mass waste)/(mass product)
Chemical Reactions Analysis
4-bromo-3,5-dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, zinc for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-3,5-dichloro-2-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of other complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dichloro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The bromine and chlorine atoms can be substituted with other groups, allowing the compound to interact with various biological molecules .
Comparison with Similar Compounds
Substituent Effects on Acidity
The compound’s acidity is influenced by electron-withdrawing groups (EWGs):
- 4-Nitrobenzoic acid (CAS 62-23-7): The nitro group at position 4 increases acidity (pKa ~1.68) compared to unsubstituted benzoic acid (pKa ~4.2) due to resonance and inductive effects .
- 3,5-Dichloro-4-hydroxybenzoic acid : The hydroxyl group (electron-donating) reduces acidity relative to EWGs. Dichloro substituents enhance acidity but less than nitro groups .
- 4-Bromo-3,5-difluorobenzoic acid (CAS 1562995-70-3): Fluorine’s high electronegativity contributes to acidity, but chlorine’s stronger inductive effect in the target compound likely results in higher acidity .
Table 1: Acidity Comparison of Selected Benzoic Acid Derivatives
Physical Properties
- Melting Points : Highly substituted benzoic acids (e.g., 4-nitrobenzoic acid, m.p. 242°C) exhibit higher melting points due to hydrogen bonding and molecular packing . The target compound’s melting point is expected to exceed 250°C.
- Solubility : Low solubility in polar solvents due to EWGs; solubility in DMSO or DMF is probable .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-3,5-dichloro-2-nitrobenzoic acid with high yield and purity?
- Methodological Answer : The synthesis of halogenated nitrobenzoic acids often involves sequential electrophilic substitutions. A validated approach for analogous compounds (e.g., bromo-difluoroaniline derivatives) employs Meldrum's acid as a coupling agent under reflux conditions, followed by reverse-phase column chromatography for purification . For the target compound, nitration and halogenation steps should be optimized to avoid over-substitution. Reaction monitoring via LCMS (e.g., m/z analysis) ensures intermediate stability, while purity >98% can be achieved using gradient elution with formic acid/acetonitrile systems .
Q. How can researchers optimize purification protocols for 4-bromo-3,5-dichloro-2-nitrobenzoic acid?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is effective for removing unreacted starting materials. For persistent impurities, flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, as demonstrated in brominated benzoic acid derivatives .
Advanced Research Questions
Q. How do the substituents on 4-bromo-3,5-dichloro-2-nitrobenzoic acid influence its crystal packing and intermolecular interactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect and halogen substituents dictate hydrogen-bonding patterns. Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-III for visualization reveals intermolecular O–H···O (carboxylic acid) and C–Cl···π interactions . Graph-set analysis (as per Etter’s rules) can classify hydrogen-bond motifs, with the nitro group potentially forming bifurcated bonds with adjacent carboxylic moieties .
Q. What spectroscopic and computational tools best characterize the electronic effects of substituents on this compound?
- Methodological Answer :
- NMR : NMR chemical shifts (δ ~165 ppm for COOH) and NMR coupling constants reveal resonance effects from nitro and halogens.
- DFT Calculations : Gaussian simulations at the B3LYP/6-311+G(d,p) level predict partial charges, showing nitro > Br > Cl in electron withdrawal .
- IR Spectroscopy : Stretching frequencies (e.g., NO asymmetric stretch at ~1530 cm) correlate with substituent electronic contributions .
Q. How can researchers resolve contradictions in reactivity data during derivatization of this compound?
- Methodological Answer : Conflicting reactivity (e.g., unexpected para-substitution despite nitro’s meta-directing effect) may arise from steric hindrance or solvent effects. Competitive experiments with isotopic labeling (e.g., in nitro groups) and kinetic studies (via in situ IR monitoring) clarify mechanistic pathways. Cross-validation using LCMS and high-resolution mass spectrometry (HRMS) ensures product identity .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
